molecular formula C23H16BrN5OS B11701934 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11701934
M. Wt: 490.4 g/mol
InChI Key: ADEDZJRODYRRBM-UHFFFAOYSA-N
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Description

The compound (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a bromophenyl derivative, the thiazole ring is formed through a cyclization reaction involving a thiourea derivative under acidic conditions.

    Formation of the Pyrazolone Core: The pyrazolone core is synthesized by reacting an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under basic conditions.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazolone intermediates through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: Studied for its antimicrobial and antifungal properties, making it a candidate for new antibiotic development.

Mechanism of Action

The mechanism of action of (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of certain enzymes, inhibiting their activity and thereby affecting cellular processes.

    Pathways Involved: It may interfere with signaling pathways involved in cell growth and apoptosis, making it effective against cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-1,3-thiazole: Shares the thiazole ring and bromophenyl group but lacks the pyrazolone core.

    5-Methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: Contains the pyrazolone core and naphthyl group but lacks the thiazole ring.

Uniqueness

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one: is unique due to its combination of structural features, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H16BrN5OS

Molecular Weight

490.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(naphthalen-2-yldiazenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H16BrN5OS/c1-14-21(27-26-19-11-8-15-4-2-3-5-17(15)12-19)22(30)29(28-14)23-25-20(13-31-23)16-6-9-18(24)10-7-16/h2-13,28H,1H3

InChI Key

ADEDZJRODYRRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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